molecular formula C4H3BrClNO B8512243 3-Chloro-5-bromomethylisoxazole

3-Chloro-5-bromomethylisoxazole

Cat. No.: B8512243
M. Wt: 196.43 g/mol
InChI Key: VIFJEILPRNYQMV-UHFFFAOYSA-N
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Description

3-Chloro-5-bromomethylisoxazole is a valuable heterocyclic building block designed for pharmaceutical research and development. Its distinct reactivity, featuring both bromo and chloromethyl functional groups, makes it a key intermediate for constructing diverse compound libraries. This scaffold is particularly relevant in the exploration of novel therapeutics, as the isoxazole ring is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities . Halogenated isoxazoles of this type serve as critical intermediates in structure-activity relationship (SAR) studies, enabling the systematic optimization of lead compounds . For instance, research into allosteric inverse agonists of the nuclear receptor RORγt, a promising target for autoimmune diseases, utilizes similar trisubstituted isoxazole cores. In these sophisticated drug discovery efforts, the halomethyl group is a key handle for further functionalization, allowing for the fine-tuning of potency and selectivity . Furthermore, related chiral isoxazole derivatives have been synthesized and pharmacologically characterized for their activity at human β-adrenergic receptor subtypes, highlighting the application of this chemotype in developing central nervous system (CNS) and cardiovascular agents . The strategic incorporation of halogen atoms allows researchers to explore new chemical space and develop targeted molecules for the effective modulation of biologically relevant pathways.

Properties

Molecular Formula

C4H3BrClNO

Molecular Weight

196.43 g/mol

IUPAC Name

5-(bromomethyl)-3-chloro-1,2-oxazole

InChI

InChI=1S/C4H3BrClNO/c5-2-3-1-4(6)7-8-3/h1H,2H2

InChI Key

VIFJEILPRNYQMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural analogs of 3-Chloro-5-bromomethylisoxazole, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound Cl (3), BrCH2 (5) C₄H₃BrClNO 212.43 g/mol Reactive bromomethyl group for SN reactions Inferred
3-(Bromomethyl)-5-methylisoxazole CH3 (5), BrCH2 (3) C₅H₆BrNO 192.01 g/mol 96% purity; soluble in DMSO
5-Bromo-3-ethyl-isoxazole Br (5), C₂H5 (3) C₅H₆BrNO 192.01 g/mol Predicted CCS (Ų): 131.0 (M+H)+
3-Bromo-5-aminomethylisoxazole Br (3), NH2CH2 (5) C₄H₅BrN₂O 177.00 g/mol Used in peptide coupling reactions
5-(Bromomethyl)-3-methylisoxazole BrCH2 (5), CH3 (3) C₅H₆BrNO 192.01 g/mol Intermediate in agrochemical synthesis

Key Observations :

  • Halogen Position : Bromine at position 5 (as in 5-(Bromomethyl)-3-methylisoxazole) enhances electrophilicity compared to position 3.
  • Reactivity : Bromomethyl groups (e.g., in 3-(Bromomethyl)-5-methylisoxazole) are more reactive toward nucleophiles than chloromethyl groups due to bromine’s better leaving-group ability.
  • Steric Effects : Bulky substituents like ethyl (in 5-Bromo-3-ethyl-isoxazole) reduce reaction rates in SN2 mechanisms compared to methyl or bromomethyl groups.

Physicochemical Properties

Solubility and Stability
  • 3-(Bromomethyl)-5-methylisoxazole : Soluble in DMSO at 5 g/250 mg; 96% purity.
  • 5-Bromo-3-ethyl-isoxazole : Predicted hydrophobicity (LogP ≈ 2.1) suggests moderate lipid solubility.
  • This compound: Expected to exhibit lower solubility in polar solvents compared to its amino-methyl analog (3-Bromo-5-aminomethylisoxazole) due to reduced hydrogen-bonding capacity.
Spectroscopic Data
  • IR/NMR Trends : Bromomethyl groups in isoxazoles show characteristic C-Br stretching at ~533 cm⁻¹ (IR) and methylene proton signals at δ 2.77 ppm (¹H-NMR).
  • Mass Spectrometry : Analogs like 5-Bromo-3-ethyl-isoxazole exhibit [M+H]+ peaks at m/z 175.97, while bromomethyl derivatives often show fragmentation patterns corresponding to Br loss.
Comparative Reactivity
  • Bromomethyl vs. Chloromethyl : Bromomethyl derivatives react 10–100x faster in SN2 reactions than chloromethyl analogs due to weaker C-Br bonds.
  • Aminomethyl Derivatives: 3-Bromo-5-aminomethylisoxazole is less reactive toward nucleophiles but serves as a precursor for amide or urea formation.

Preparation Methods

Cyclization Step

A mixture of N-dichloroacetyl-propargylamine (75.9 g, 0.457 mol) and potassium bicarbonate (68.65 g, 0.686 mol) in wet N,N-dimethylformamide (DMF, 610 mL) is treated with dibromoformaldoxime (46.37 g, 0.229 mol) at room temperature. The reaction is stirred for 3 hours, evaporated under reduced pressure, and extracted with ethyl acetate. The organic layer is concentrated to yield 3-chloro-5-hydroxymethylisoxazole as an intermediate.

Bromination Step

The hydroxymethyl intermediate is refluxed with 48% hydrobromic acid (750 mL) and water (250 mL) for 4 hours. This converts the hydroxymethyl group (-CH2OH) to a bromomethyl moiety (-CH2Br) via acid-catalyzed nucleophilic substitution. The product, 3-chloro-5-bromomethylisoxazole , is isolated by distillation (b.p. 95°C at 1 mmHg).

Key Data:

  • Yield : ~50–60% (estimated from stoichiometric ratios).

  • Purity : Confirmed via boiling point and NMR.

Direct Bromination of Hydroxymethyl Isoxazole Intermediates

This one-step approach brominates pre-synthesized hydroxymethylisoxazole derivatives using concentrated hydrobromic acid.

Procedure

3-Chloro-5-hydroxymethylisoxazole (15.0 g) is dissolved in 48% aqueous HBr (250 mL) and heated to 100°C for 16 hours. The reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with dichloromethane. Evaporation yields This compound as a pale yellow oil (11.8 g).

Key Data:

  • Yield : 53.6% (calculated from starting material).

  • Reaction Time : 16 hours.

  • Scale : Demonstrated at 15 g scale.

Comparative Analysis of Synthetic Methods

Parameter Method 1 (Cyclization + Bromination)Method 2 (Direct Bromination)
Steps 21
Key Reagents Dibromoformaldoxime, HBrHBr
Reaction Time 7 hours (total)16 hours
Yield ~50–60%~53.6%
Purity Control Distillation, NMRExtraction, NMR
Scalability Moderate (requires cyclization step)High (direct bromination)

Reaction Mechanisms and Optimization

Cyclization Mechanism

The reaction between dibromoformaldoxime and propargylamine derivatives proceeds via a [3+2] cycloaddition, forming the isoxazole ring. The electron-withdrawing bromine atoms stabilize the transition state, favoring regioselective formation of the 3,5-disubstituted product.

Bromination Mechanism

The hydroxymethyl group undergoes SN2 substitution with bromide ions in acidic conditions. Protonation of the hydroxyl group converts it into a better leaving group (H2O), enabling bromide attack to form the bromomethyl derivative.

Optimization Strategies

  • Temperature Control : Maintaining 100°C during bromination minimizes side reactions (e.g., elimination).

  • Solvent Choice : Polar aprotic solvents like DMF enhance cyclization efficiency.

Industrial-Scale Production Considerations

  • Cost Efficiency : Method 2 avoids the need for dibromoformaldoxime, reducing raw material costs.

  • Waste Management : HBr recovery systems are critical due to the large volumes used.

  • Safety : Corrosive HBr requires specialized equipment for handling at high temperatures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-5-bromomethylisoxazole, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethylation of 3-chloroisoxazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or photochemical activation) can yield the target compound. Purity optimization involves recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization via HPLC with UV detection (λ = 254 nm) .
  • Data Validation : Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1) and confirm purity via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology :

  • 1H-NMR : The bromomethyl (-CH2Br) group appears as a singlet at δ ~4.3–4.5 ppm, while the isoxazole ring protons resonate as a singlet at δ ~6.2–6.5 ppm.
  • 13C-NMR : The brominated carbon (C-Br) appears at δ ~25–30 ppm, and the isoxazole carbons (C3, C5) are observed at δ ~95–105 ppm.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 235.93 for C4H4BrClNO) with <2 ppm error .

Advanced Research Questions

Q. What strategies address contradictory data in the stability of this compound under varying pH conditions?

  • Methodology :

  • Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation products (e.g., 3-chloro-5-hydroxymethylisoxazole) via LC-MS.
  • Mechanistic Insight : Under acidic conditions (pH <3), hydrolysis proceeds via SN1 pathways, while alkaline conditions (pH >10) favor elimination reactions. Use DFT calculations to model transition states .
    • Data Reconciliation : Cross-validate results with kinetic studies (Arrhenius plots) and isotopic labeling (e.g., D2O for H/D exchange experiments) .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to determine electrophilicity (ω) and nucleophilic Parr functions. The bromomethyl group exhibits high electrophilicity (ω >5 eV), making it reactive in Suzuki-Miyaura couplings.
  • Experimental Validation : Test predictions using Pd(PPh3)4 catalysts with arylboronic acids (e.g., phenylboronic acid) in THF/Na2CO3 at 80°C. Monitor yields (typically 60–80%) and byproducts via GC-MS .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodology :

  • LC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities (e.g., residual 3-chloroisoxazole) at LOD <0.1 ppm.
  • Isotopic Dilution : Spike samples with deuterated internal standards (e.g., this compound-d2) to improve quantification accuracy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

  • Root Cause : Polymorphism or residual solvent retention (e.g., ethyl acetate).
  • Resolution :

  • Perform DSC analysis (heating rate 10°C/min) to identify polymorphic transitions.
  • Use Karl Fischer titration to quantify residual solvents (<0.1% w/w).
  • Compare crystallographic data (e.g., CCDC entries) to confirm unit cell consistency .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Protocols :

  • Use inert atmosphere (N2/Ar) to prevent unintended radical reactions.
  • Employ explosion-proof fume hoods and secondary containment for brominated intermediates.
  • Monitor air quality for bromine vapor (<0.1 ppm TWA) using real-time sensors .

Structural and Functional Derivatives

Q. How does substitution at the bromomethyl position alter the bioactivity of this compound?

  • Case Study : Replacement with -CH2NH2 enhances antifungal activity (MIC ~2 μg/mL against Candida albicans). Synthesize via Gabriel synthesis, followed by Boc deprotection. Validate via agar diffusion assays .

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